molecular formula C24H32N2O6S B14952825 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B14952825
M. Wt: 476.6 g/mol
InChI Key: DMHRMHDIRHSOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and multiple methoxy and ethoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides and suitable bases.

    Attachment of the Dimethoxyphenyl and Ethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group but lacks the sulfonyl and piperidine components.

    2-(3,4-Dimethoxyphenyl)-N-[(3-methyl-2-thienyl)methyl]ethanamine: Contains the dimethoxyphenyl group but has different substituents and lacks the piperidine ring.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-ethoxyphenyl)sulfonyl]piperidine-3-carboxamide is unique due to its combination of a piperidine ring, sulfonyl group, and multiple methoxy and ethoxy substituents

Properties

Molecular Formula

C24H32N2O6S

Molecular Weight

476.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C24H32N2O6S/c1-4-32-20-8-10-21(11-9-20)33(28,29)26-15-5-6-19(17-26)24(27)25-14-13-18-7-12-22(30-2)23(16-18)31-3/h7-12,16,19H,4-6,13-15,17H2,1-3H3,(H,25,27)

InChI Key

DMHRMHDIRHSOTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.